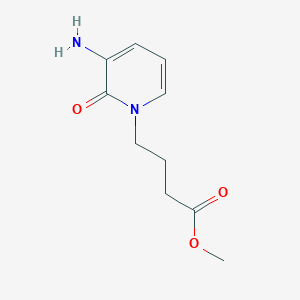
3-Fluoro-3-(fluoromethyl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-3-(fluoromethyl)piperidine hydrochloride is a fluorinated piperidine derivative. Fluorinated compounds are widely studied due to their unique properties, such as increased metabolic stability and the ability to modify critical properties like pKa.
Vorbereitungsmethoden
The synthesis of 3-Fluoro-3-(fluoromethyl)piperidine hydrochloride typically involves multi-step processes. One common method includes the fluorination of piperidine derivatives. The reaction conditions often require specific reagents and catalysts to achieve the desired fluorination. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-Fluoro-3-(fluoromethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-3-(fluoromethyl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to improve the pharmacokinetic properties of drug candidates.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-3-(fluoromethyl)piperidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can influence its binding affinity and specificity, leading to changes in the activity of the target molecules. The pathways involved in its mechanism of action depend on the specific biological context in which it is studied .
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-3-(fluoromethyl)piperidine hydrochloride can be compared with other fluorinated piperidine derivatives, such as 3-fluoropiperidine hydrochloride. While both compounds share similar structural features, this compound has unique properties due to the presence of an additional fluoromethyl group. This modification can lead to differences in its chemical reactivity, biological activity, and pharmacokinetic properties .
Similar Compounds
- 3-Fluoropiperidine hydrochloride
- 3-(Fluoromethyl)piperidine hydrochloride
Eigenschaften
Molekularformel |
C6H12ClF2N |
|---|---|
Molekulargewicht |
171.61 g/mol |
IUPAC-Name |
3-fluoro-3-(fluoromethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C6H11F2N.ClH/c7-4-6(8)2-1-3-9-5-6;/h9H,1-5H2;1H |
InChI-Schlüssel |
AVIRORYXHKGFNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)(CF)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Bromo-2,2-dimethylbenzo[b]thiophen-3(2h)-one](/img/structure/B13333651.png)
![2-{[(3-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B13333657.png)
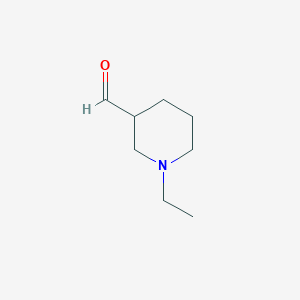
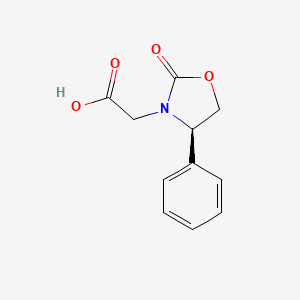

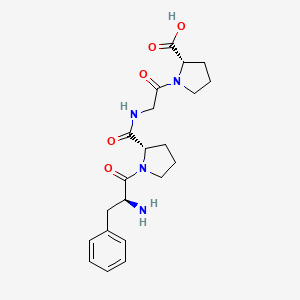
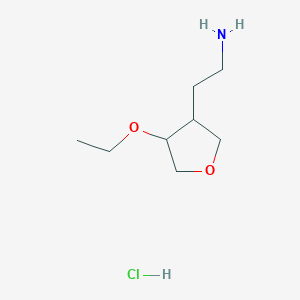
![4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B13333678.png)

![6'-Methoxy-1-methyl-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-B]indole]](/img/structure/B13333692.png)
